3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide
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Overview
Description
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of an ethyl group, two methyl groups, a nitro group, and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the nitro group: Nitration of the imidazole ring can be carried out using nitric acid or a mixture of nitric acid and sulfuric acid.
Alkylation: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium chloride, sodium bromide, sodium hydroxide.
Major Products
Reduction: Amino derivatives of the imidazole ring.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylimidazolium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 4-Nitroimidazole derivatives
Uniqueness
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of both ethyl and methyl groups along with a nitro group, which imparts distinct chemical and biological properties. Its iodide salt form also enhances its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
828268-68-4 |
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Molecular Formula |
C7H14IN3O2 |
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-ethyl-1,2-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H13N3O2.HI/c1-4-9-6(2)8(3)5-7(9)10(11)12;/h5-6H,4H2,1-3H3;1H |
InChI Key |
ATUIEPYPDGJXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C([NH+](C=C1[N+](=O)[O-])C)C.[I-] |
Origin of Product |
United States |
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